
cis-4-Aminotetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Aminotetrahydrofuran-2-carboxylic acid: is a heterocyclic compound containing a five-membered ring with one oxygen atom and an amino group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-aminotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One notable method involves the use of methyl 4-(tert-butoxycarbonylamino)furan-2-carboxylate as a precursor. This precursor undergoes lithiation with sec-butyllithium, followed by a Curtius rearrangement with diphenylphosphonazide (DPPA) to yield the desired product . this method is not feasible for industrial-scale production due to high reagent costs, low yields, and safety risks.
Industrial Production Methods
For industrial production, a more economical and efficient method has been developed. This involves the preparation of salts of this compound esters. The process includes the use of specific reagents and conditions to optimize yield and safety .
Chemical Reactions Analysis
Types of Reactions
cis-4-Aminotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with different substituents.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced tetrahydrofuran derivatives, and substituted amino derivatives.
Scientific Research Applications
cis-4-Aminotetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and crop protection agents.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-aminotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-4-aminotetrahydrofuran-2-carboxylic acid include:
- trans-4-Aminotetrahydrofuran-2-carboxylic acid
- 4-Aminotetrahydrofuran-3-carboxylic acid
- 4-Aminotetrahydrofuran-2-carboxamide
Uniqueness
This compound is unique due to its cis configuration, which imparts distinct chemical and biological properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S,4S)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
WBSHKPHBCVYGRZ-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1C(=O)O)N |
Canonical SMILES |
C1C(COC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















